4,8-Dioxaspiro[2.5]oct-1-ene
Description
4,8-Dioxaspiro[2.5]oct-1-ene is a chemical compound with the molecular formula C6H8O2 . It has an average mass of 112.127 Da and a monoisotopic mass of 112.052429 Da .
Synthesis Analysis
The synthesis of 4,8-Dioxaspiro[2.5]oct-1-ene derivatives involves the hydrolysis of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene derivatives using Amberlyst-15 in acetone or in aqueous tetrahydrofuran (THF) at room temperature .Molecular Structure Analysis
The molecular structure of 4,8-Dioxaspiro[2.5]oct-1-ene consists of a cyclopropene with a ketone functional group . The structure is cyclic and aromatic .Chemical Reactions Analysis
Cyclopropenone derivatives, such as 4,8-Dioxaspiro[2.5]oct-1-ene, undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid base-catalyzed reactions under the influence of various chemical reagents (electrophiles, nucleophiles, radicals, and organometallics) and external forces (heat and light) .properties
IUPAC Name |
4,8-dioxaspiro[2.5]oct-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-7-6(2-3-6)8-5-1/h2-3H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQNFQSASCLYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C=C2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337494 | |
Record name | 4,8-Dioxaspiro[2.5]oct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60935-21-9 | |
Record name | 4,8-Dioxaspiro[2.5]oct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4,8-Dioxaspiro[2.5]oct-1-ene?
A: 4,8-Dioxaspiro[2.5]oct-1-ene is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.08 g/mol []. It is a clear liquid with a boiling point of approximately 40-55 °C at 0.015 mmHg [].
Q2: How is 4,8-Dioxaspiro[2.5]oct-1-ene synthesized?
A: Two main synthetic routes exist. The first involves treating commercially available 1,3-dichloroacetone with neopentyl glycol and a catalytic amount of p-toluenesulfonic acid to form 2,2-bis-chloromethyl-5,5-dimethyl[1,3]dioxane. Subsequent treatment with sodium amide in liquid ammonia yields 4,8-Dioxaspiro[2.5]oct-1-ene []. The alternative route utilizes a transketalization of 1-bromo-3-chloro-2,2-dimethoxypropane, followed by cyclization with potassium amide in liquid ammonia [].
Q3: What are the notable reactions of 4,8-Dioxaspiro[2.5]oct-1-ene in organometallic chemistry?
A: 4,8-Dioxaspiro[2.5]oct-1-ene reacts with bis(trimethylphosphane)titanocene to form an η2-cyclopropene complex. This complex undergoes a thermal rearrangement to yield a metallacyclobutene derivative []. Similar reactivity is observed with (1-butene)(trimethylphosphane)zirconocene, highlighting the compound's versatility in forming organometallic complexes [].
Q4: How does 4,8-Dioxaspiro[2.5]oct-1-ene behave in reactions with tungsten complexes?
A: This compound reacts with tungsten (IV) imido precursors of the type WCl2(NAr)(PX3)3. Depending on the steric bulk of the imido ligand, the reaction can yield either η2-cyclopropene complexes or vinyl alkylidene complexes through cyclopropene ring-opening []. These reactions highlight the potential of 4,8-Dioxaspiro[2.5]oct-1-ene as a precursor for synthesizing various organometallic tungsten complexes.
Q5: Are there any applications of 4,8-Dioxaspiro[2.5]oct-1-ene in organic synthesis?
A: Yes, 4,8-Dioxaspiro[2.5]oct-1-ene can be utilized in the synthesis of substituted cyclopropenone acetals. For example, it reacts with 2-cyclopenten-1-one to yield cis-5-(5,5-dimethyl-1,3-dioxan-2-ylidene)hexahydro-1(2H)-pentalen-2-one via a [3+2] cycloaddition reaction []. This example demonstrates the utility of 4,8-Dioxaspiro[2.5]oct-1-ene as a building block in the synthesis of more complex molecules.
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